molecular formula C10H7Cl2NO2 B019021 5-Chloroacetyl-6-chlorooxindole CAS No. 118307-04-3

5-Chloroacetyl-6-chlorooxindole

Cat. No. B019021
M. Wt: 244.07 g/mol
InChI Key: LWWVMDRRHHCTMZ-UHFFFAOYSA-N
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Patent
US07777037B2

Procedure details

A mixture of 130 g of 5-(2-chloroacetyl)-6-chlorooxindole, 455 ml of trifluoroacetic acid and 148.6 g of triethylsilane was maintained at a temperature of about 40-45° C. for 7 hours. The reaction mass was filtered at −5 to 0° C. after maintaining for 1 to 2 hours at the same temperature. The compound was washed with 130 ml of water and further slurried in 650 ml of water. After separation from the water, it was then dried to yield 113 g of the title compound.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
455 mL
Type
reactant
Reaction Step One
Quantity
148.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[Cl:14])[NH:10][C:9](=[O:15])[CH2:8]2)=O.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>>[Cl:1][CH2:2][CH2:3][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[Cl:14])[NH:10][C:9](=[O:15])[CH2:8]2

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
ClCC(=O)C=1C=C2CC(NC2=CC1Cl)=O
Name
Quantity
455 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
148.6 g
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered at −5 to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
after maintaining for 1 to 2 hours at the same temperature
Duration
1.5 (± 0.5) h
WASH
Type
WASH
Details
The compound was washed with 130 ml of water and further slurried in 650 ml of water
CUSTOM
Type
CUSTOM
Details
After separation from the water, it
CUSTOM
Type
CUSTOM
Details
was then dried

Outcomes

Product
Name
Type
product
Smiles
ClCCC=1C=C2CC(NC2=CC1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 113 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.